Firsocostat (S enantiomer)
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Overview
Description
ND-630 S enantiomer, also known as Firsocostat S enantiomer, is a less active form of Firsocostat. Firsocostat is an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. This compound has shown potential in improving metabolic syndrome endpoints, decreasing liver steatosis, reducing the expression of inflammatory markers, and improving fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The final step involves the resolution of the enantiomers to obtain the S enantiomer .
Industrial Production Methods: Industrial production of ND-630 S enantiomer involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and solvents to facilitate the reactions. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: ND-630 S enantiomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
ND-630 S enantiomer has several scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and fatty acid synthesis pathways.
Biology: Investigated for its effects on metabolic pathways and cellular processes.
Medicine: Explored for its potential in treating metabolic disorders such as non-alcoholic steatohepatitis and type 2 diabetes.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
ND-630 S enantiomer exerts its effects by inhibiting acetyl-CoA carboxylase, an enzyme that plays a crucial role in fatty acid synthesis. The inhibition of this enzyme leads to a decrease in fatty acid production, which in turn reduces liver steatosis and improves metabolic parameters. The compound targets the biotin carboxylase domain of acetyl-CoA carboxylase, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA .
Comparison with Similar Compounds
Firsocostat: The active form of ND-630 S enantiomer, which has higher potency in inhibiting acetyl-CoA carboxylase.
GS-0976: Another name for Firsocostat, used in various research studies.
NDI-010976: A related compound with similar inhibitory effects on acetyl-CoA carboxylase
Uniqueness: ND-630 S enantiomer is unique due to its specific enantiomeric form, which exhibits lower activity compared to its R enantiomer. This allows researchers to study the differential effects of enantiomers on enzyme inhibition and metabolic pathways .
Properties
Molecular Formula |
C₂₈H₃₁N₃O₈S |
---|---|
Molecular Weight |
569.63 |
IUPAC Name |
2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m1/s1 |
InChI Key |
ZZWWXIBKLBMSCS-HXUWFJFHSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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